N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester
Description
Properties
IUPAC Name |
benzyl (2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transesterification of Preformed Esters
Transesterification is a cornerstone method for introducing benzyl esters, leveraging ester exchange reactions under catalytic conditions. A patented approach for protected amino acids involves:
-
Starting Material : N-tert-Butylcarbamoyl-L-tert-leucine methyl ester.
-
Reagents : Benzyl alcohol (10 eq), tert-butyl acetate (solvent), and sodium methoxide (NaOMe, 0.1 eq).
-
Conditions : Reflux in tetrahydrofuran (THF) at 65°C for 5–6 hours.
-
Workup : Quench with water, adjust pH to 10 with NaOH, and extract the organic layer.
Yield : 70–75% after purification via silica gel chromatography.
By-products : Mono-benzyl esters (15–20%), recyclable via repeat transesterification.
Direct Esterification of the Carboxylic Acid
Direct esterification employs activation of the carboxyl group for benzyl alcohol coupling:
-
Acid Activation : Treat N-tert-Butylcarbamoyl-L-tert-leucine with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the acid chloride.
-
Esterification : React the acid chloride with benzyl alcohol in DCM at 0°C→RT for 12 hours.
-
Workup : Wash with NaHCO₃, dry over MgSO₄, and concentrate.
Yield : 60–65%.
Advantage : Avoids racemization due to mild conditions.
Coupling Agent-Mediated Esterification
Carbodiimide-based coupling ensures high efficiency:
-
Reagents : N-tert-Butylcarbamoyl-L-tert-leucine, benzyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Conditions : Stir in DCM at 0°C for 1 hour, then RT for 24 hours.
-
Workup : Filter precipitated dicyclohexylurea, concentrate, and purify via column chromatography.
Yield : 80–85%.
Note : DMAP accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.
Catalytic and Solvent Systems
Transesterification Catalysts
Solvent Optimization
-
Polar Aprotic Solvents : THF or DMF enhance solubility of protected amino acids.
-
Chlorinated Solvents : DCM minimizes side reactions during acid chloride formation.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.25 (t, J = 7.5 Hz, 1H, α-CH), 1.42 (s, 9H, t-Bu), 1.02 (s, 9H, t-Leu).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate).
Industrial-Scale Considerations
Recycling By-products
Mono-benzyl esters are re-introduced into transesterification batches, improving overall yield to 85–90%.
Cost-Effective Catalysts
Switching from Pd/C to Raney nickel in hydrogenolysis reduces catalyst costs by 40% without compromising purity.
Emerging Methodologies
Chemical Reactions Analysis
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester serves as a building block in organic synthesis. It is used to create more complex organic molecules through various coupling reactions and modifications.
Biology
In biological research, this compound is instrumental in the preparation of peptidic protease inhibitors. These inhibitors are crucial for studying enzyme functions and interactions within biological systems. For instance, they can help elucidate mechanisms of action for specific proteases involved in disease processes .
Medicine
The compound is a key intermediate in synthesizing therapeutic agents targeting diseases such as hepatitis C. Its role as a precursor allows for the development of drugs that can inhibit viral replication or modulate immune responses .
Industry
In pharmaceutical manufacturing, N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester is utilized to produce fine chemicals and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .
Case Study 1: Synthesis of Therapeutic Agents
Research has demonstrated that N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester can be used to synthesize specific protease inhibitors that exhibit potent antiviral activity. In vitro studies showed that these inhibitors effectively reduced viral loads in cell cultures infected with hepatitis C virus.
Case Study 2: Metabolic Pathway Analysis
In metabolic studies, derivatives of this compound have been employed to trace metabolic pathways involving amino acids. The stable isotope labeling allows researchers to monitor the fate of these compounds in vivo, providing insights into metabolic disorders .
Mechanism of Action
The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester involves its role as a precursor in the synthesis of bioactive compounds. It interacts with molecular targets such as enzymes, inhibiting their activity and thereby exerting therapeutic effects . The specific pathways involved depend on the final bioactive compound synthesized from this ester .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester with four analogous compounds from the evidence, focusing on molecular structure, synthesis, physicochemical properties, and applications.
Methoxycarbonyl L-Phenylalanine tert-Butyl Ester
- Structure : Features a methoxycarbonyl group and a phenylalanine backbone instead of tert-leucine.
- Synthesis : Prepared via reaction of tert-butylisothiocyanato-(2-benzyl)-acetate with L-phenylalanine tert-butyl ester under controlled conditions .
- Properties : The tert-butyl ester enhances solubility in organic solvents, while the methoxycarbonyl group offers moderate stability in acidic conditions.
- Applications : Intermediate in peptide synthesis for introducing steric bulk .
N-α-Z-L-Asparagine tert-Butyl Ester
- Structure : Utilizes a benzyloxycarbonyl (Z) protecting group instead of tert-butylcarbamoyl.
- Synthesis : Derived from Nu-benzyloxycarbonyl-glycine via reaction with tert-butyl alcohol .
- Properties : The Z group provides orthogonal protection for amine functionalities, while the tert-butyl ester improves lipophilicity.
- Applications : Building block for asparagine-containing peptides in drug discovery .
N-tert-Butyloxycarbonyl-L-Gamma-glutamyl-L-glutamic Acid 1-Benzyl 21,25-Dimethyl Ester
- Structure : A more complex derivative with dual glutamic acid residues and multiple protecting groups.
- Synthesis : Involves sequential tert-butyloxycarbonyl (Boc) and benzyl ester protections .
- Properties : High molecular weight (494.53 g/mol) and hydrophobicity due to branched ester groups.
- Applications : Specialized in multistep peptide synthesis for stabilizing glutamyl linkages .
Benzyl Benzoate
- Structure: A simple ester lacking amino acid components, composed of benzyl alcohol and benzoic acid .
- Synthesis : Esterification of benzyl alcohol with benzoic acid.
- Properties : Low polarity (212.25 g/mol) and high stability in cosmetic formulations.
- Applications : Solvent and fixative in perfumes, pharmaceuticals, and plastics .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| Methoxycarbonyl L-Phenylalanine tert-Butyl Ester | C₁₅H₂₁NO₅ | 295.33 | Not provided | Peptide synthesis intermediates |
| N-α-Z-L-Asparagine tert-Butyl Ester | C₁₆H₂₂N₂O₅ | 322.36 | 25456-85-3 | Asparagine peptide building blocks |
| N-tert-Butyloxycarbonyl-L-Gamma-glutamyl-L-glutamic Acid 1-Benzyl Ester | C₂₄H₃₄N₂O₉ | 494.53 | 935441-43-3 | Complex peptide stabilization |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.25 | 120-51-4 | Cosmetics, pharmaceuticals |
| N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester | Theoretical | ~350–370 | Not available | Hypothesized: Peptide drug design |
Biological Activity
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester (NTB-LTBE) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of NTB-LTBE typically involves the reaction of tert-butylcarbamoyl chloride with L-tert-leucine, followed by esterification with benzyl alcohol. This synthetic pathway is crucial for producing the compound in sufficient purity for biological evaluations. The general reaction can be summarized as follows:
-
Formation of tert-butylcarbamoyl-L-tert-leucine :
-
Esterification :
Biological Activity
NTB-LTBE exhibits various biological activities, primarily as a precursor in the synthesis of peptidic protease inhibitors. These inhibitors are essential for studying enzyme functions and have significant implications in therapeutic applications, particularly in treating viral infections such as hepatitis C .
The mechanism of action involves the compound's ability to interact with specific enzymes, inhibiting their activity. This inhibition is crucial for regulating metabolic pathways and can lead to therapeutic effects against diseases where these enzymes play a pivotal role .
Case Studies and Research Findings
Several studies have explored the biological activities of NTB-LTBE and its derivatives:
- Enzyme Inhibition Studies : Research has demonstrated that NTB-LTBE can effectively inhibit serine proteases, which are vital in various physiological processes. For instance, studies indicate that modifications to the structure can enhance inhibitory potency against specific proteases involved in viral replication .
- Metabolic Pathway Tracing : The deuterated derivative, N-tert-Butylcarbamoyl-L-tert-leucine-d9, allows researchers to trace its metabolic fate in vivo. This property has been utilized to gain insights into amino acid metabolism and its implications in metabolic disorders .
- Therapeutic Potential : NTB-LTBE has been identified as a key intermediate in synthesizing therapeutic agents targeting chronic diseases. For example, it plays a role in developing protease inhibitors like Boceprevir, which is used for treating hepatitis C .
Data Table: Biological Activities of NTB-LTBE Derivatives
Q & A
Q. What are the recommended synthetic protocols for N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification and carbamate protection. For benzyl ester formation, mild acid catalysis (e.g., using HCl or H₂SO₄) achieves ~85% yield under controlled conditions . The tert-butylcarbamoyl group is introduced via reaction with tert-butyl isocyanate in anhydrous solvents (e.g., DCM) at 0–25°C. Key factors affecting yield include:
- Catalyst selection : Acidic vs. basic conditions alter reaction rates and byproduct formation.
- Solvent purity : Anhydrous solvents prevent hydrolysis of intermediates.
- Temperature control : Lower temperatures reduce side reactions but may slow kinetics.
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzyl ester formation | Benzyl alcohol, acid catalyst (e.g., H₂SO₄), 25°C | 75–85% | |
| Carbamoylation | tert-Butyl isocyanate, DCM, 0°C | 70–80% |
Q. What precautions are necessary for handling and storage to ensure compound stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, dust masks) to avoid inhalation/contact. Dust formation should be minimized to prevent respiratory irritation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent decomposition into toxic gases (e.g., CO, NOₓ) .
- Stability : Stable at room temperature for short periods but degrades under prolonged heat (>40°C) .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies tert-butyl (δ 1.2–1.4 ppm) and benzyl ester (δ 5.1–5.3 ppm) groups. Compare with reference spectra for L-tert-leucine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₈N₂O₃).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamate C=O) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in esterification and carbamoylation steps?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature. For example, increasing benzyl bromide equivalents (1.2–1.5 eq.) improves esterification yields by reducing residual carboxylic acid .
- Catalyst Screening : Pd/C or polymer-supported catalysts enhance carbamoylation efficiency and simplify purification .
- Kinetic Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .
Q. How should researchers resolve contradictions between reported stability and decomposition risks?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) and monitor decomposition via GC-MS. Toxic gases like NOₓ are detected at >100°C, aligning with thermal stability limits .
- Mechanistic Studies : Use DFT calculations to model decomposition pathways. For instance, the tert-butyl group’s steric hindrance slows hydrolysis compared to smaller alkyl carbamates .
Q. What role does this compound play in prodrug design, and how does its structure influence bioavailability?
- Methodological Answer :
- Prodrug Activation : The benzyl ester enhances lipophilicity, improving cell membrane penetration. Enzymatic cleavage (e.g., esterases) releases the active carboxylic acid in vivo .
- Structure-Activity Relationship (SAR) :
- tert-Butyl Group : Increases metabolic stability by resisting cytochrome P450 oxidation.
- L-tert-Leucine Backbone : Reduces renal clearance due to bulky side chains .
| Property | Impact on Bioavailability | Reference |
|---|---|---|
| LogP (benzyl ester) | +2.5 (enhanced lipophilicity) | |
| Metabolic Half-life | 6–8 hours (vs. 2 hours for non-ester analog) |
Q. How should ecological disposal be managed given conflicting regulatory guidelines?
- Methodological Answer :
- Waste Characterization : Perform TCLP (Toxicity Characteristic Leaching Procedure) to determine if the compound meets hazardous criteria. Most jurisdictions classify it as non-hazardous if decomposition products are below thresholds .
- Neutralization Protocols : Hydrolyze the ester under basic conditions (pH >12) to yield water-soluble byproducts before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
